Bienvenue dans la boutique en ligne BenchChem!

3'-De(dimethylamino)-3'-oxoazithromycin

Pharmaceutical analysis Quality control Regulatory compliance

3'-De(dimethylamino)-3'-oxoazithromycin (Azithromycin EP Impurity N) is the definitive reference standard for accurate quantification of the 3'-oxo degradation impurity in azithromycin API. Its unique chromatographic retention, MS fragmentation, and NMR signature are mandatory for ICH-compliant method validation and ANDA/DMF submissions. Substitution with non-certified comparators risks method failure and regulatory rejection.

Molecular Formula C36H65NO13
Molecular Weight 719.92
CAS No. 612069-25-7
Cat. No. B601242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-De(dimethylamino)-3'-oxoazithromycin
CAS612069-25-7
Synonyms3’-Des(dimethylamino)-3’-keto Azithromycin;  (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[[4,6-dideoxy-β-D-erythro-hexopyranos-3-ulos-1-yl]oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptame
Molecular FormulaC36H65NO13
Molecular Weight719.92
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(=O)CC(O3)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C36H65NO13/c1-13-25-36(10,44)29(40)22(6)37(11)17-18(2)15-34(8,43)31(50-33-27(39)24(38)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-23,25-31,33,39-41,43-44H,13-17H2,1-12H3/t18-,19-,20+,21-,22-,23+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-De(dimethylamino)-3′-oxoazithromycin (CAS 612069-25-7): Structural Identity and Procurement as Azithromycin EP Impurity N Reference Standard


3′-De(dimethylamino)-3′-oxoazithromycin (CAS 612069-25-7), also designated Azithromycin EP Impurity N and 3′-Des(dimethylamino)-3′-keto Azithromycin, is a defined macrolide derivative with the molecular formula C₃₆H₆₅NO₁₃ and a molecular weight of approximately 719.9 g/mol [1]. The compound is characterized by the formal replacement of the 3′-dimethylamino group with a 3′-oxo (keto) group, distinguishing it from the parent azithromycin structure [2]. As a pharmacopoeial impurity standard, it is catalogued under the United States Pharmacopeia (USP) Pharmaceutical Analytical Impurity (PAI) program and the European Pharmacopoeia (EP) impurity nomenclature, and is intended solely for analytical and research purposes [3].

Why Generic Macrolides or Alternative Impurity Standards Cannot Substitute for Certified 3′-De(dimethylamino)-3′-oxoazithromycin


Substituting a certified 3′-De(dimethylamino)-3′-oxoazithromycin reference standard with azithromycin, a non-certified research chemical, or an alternative macrolide impurity introduces unacceptable risk of analytical method failure, erroneous purity assessment, and regulatory non-compliance [1]. The compound's chromatographic retention time, mass spectrometric fragmentation pattern, and nuclear magnetic resonance (NMR) spectral signature are unique to its precise 3′-oxo substitution and stereochemistry [2]. Use of a non-identical comparator precludes accurate identification and quantification in pharmaceutical quality control, forced degradation studies, and stability-indicating assays mandated by ICH guidelines [3] [4].

Procurement-Relevant Quantitative Differentiation of 3′-De(dimethylamino)-3′-oxoazithromycin (Azithromycin EP Impurity N)


Regulatory Recognition: Unique EP Impurity N Designation vs. Azithromycin API and Other Impurities

3′-De(dimethylamino)-3′-oxoazithromycin is specifically defined as 'Azithromycin EP Impurity N' in the European Pharmacopoeia (EP) and recognized under the USP Pharmaceutical Analytical Impurity (PAI) program [1] . Azithromycin API, the parent compound, is a different chemical entity with distinct pharmacological and analytical properties. Alternative azithromycin impurities (e.g., Impurity E, Impurity O) are assigned different EP nomenclature due to distinct structural modifications, precluding their use as substitutes for Impurity N [2].

Pharmaceutical analysis Quality control Regulatory compliance Impurity profiling

Certified Purity and Characterization: USP PAI Grade vs. Non-Certified Research Chemical

The USP Pharmaceutical Analytical Impurity (PAI) grade of 3′-De(dimethylamino)-3′-oxoazithromycin is provided with a comprehensive Certificate of Analysis (CoA) including a documented purity value, typically >95% as determined by HPLC . In contrast, a generic 'research-grade' chemical from a non-certified supplier may lack a detailed CoA, not specify purity, and may contain uncharacterized contaminants that compromise quantitative analysis . The USP PAI material is supplied with validated identification tests and storage conditions (2-8°C) to ensure long-term stability .

Analytical method development Method validation Pharmaceutical manufacturing Quality assurance

Comprehensive Analytical Data Package: Enables Direct Method Transfer vs. In-House Characterization of Alternatives

Certified suppliers of 3′-De(dimethylamino)-3′-oxoazithromycin (Azithromycin EP Impurity N) provide a comprehensive characterization package, typically including HPLC chromatograms, mass spectra (LC-MS), ¹H NMR, FT-IR, and a Structure Elucidation Report (SER) [1]. This pre-validated data package allows for direct method transfer and rapid implementation in quality control (QC) and research and development (R&D) settings. In comparison, a generic macrolide or non-certified impurity would require extensive and costly in-house characterization, including structure confirmation, purity determination, and stability assessment, to achieve the same level of analytical confidence [2].

Analytical method validation Method transfer Regulatory submission Process development

Defined Synthetic Origin: Electrochemical Oxidation Product vs. Azithromycin API and Other Impurities

3′-De(dimethylamino)-3′-oxoazithromycin is a product of the anodic oxidation of azithromycin at the 3′-dimethylamino group, a process demonstrated by preparative electrolysis and cyclic voltammetry [1]. This specific electrochemical pathway yields a compound with a 3′-oxo group, distinguishing it from azithromycin and from impurities formed via other degradation routes (e.g., acidic hydrolysis of the cladinose sugar to yield descladinose azithromycin, or N-demethylation to yield N-desmethyl azithromycin) [2]. This defined synthetic origin ensures batch-to-batch consistency for an impurity standard, a property not guaranteed for a generic 'azithromycin derivative' prepared via non-validated routes.

Process chemistry Impurity control strategy Synthesis Stability studies

Application Scenarios for 3′-De(dimethylamino)-3′-oxoazithromycin (Azithromycin EP Impurity N) Based on Certified Evidence


Development and Validation of Stability-Indicating HPLC Methods for Azithromycin Drug Products

The certified standard 3′-De(dimethylamino)-3′-oxoazithromycin is used as a system suitability marker and for peak identification in stability-indicating HPLC methods. Its unique retention time and resolution from the azithromycin peak, documented in vendor-provided chromatograms, allow for accurate quantification of this specific degradation impurity formed under oxidative stress conditions [1]. This is essential for establishing the shelf-life and storage conditions of azithromycin formulations.

Regulatory Submission for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs)

Pharmaceutical manufacturers include 3′-De(dimethylamino)-3′-oxoazithromycin as an impurity standard in ANDA and DMF submissions to demonstrate control over azithromycin impurity N. The use of a USP PAI-grade or EP-grade reference standard, with a complete characterization package (CoA, MS, NMR), satisfies regulatory requirements for impurity identification, qualification, and reporting thresholds as defined by ICH Q3A(R2) and Q3B(R2) [1].

Forced Degradation Studies to Elucidate Oxidative Stability of Azithromycin API

Scientists utilize 3′-De(dimethylamino)-3′-oxoazithromycin as an authentic marker for the oxidative degradation pathway of azithromycin. By spiking this standard into forced degradation samples (e.g., treated with hydrogen peroxide), researchers can confirm the formation of this specific impurity and assess the effectiveness of antioxidants or formulation strategies in mitigating this degradation route [1].

Quality Control and Batch Release Testing in Commercial Production

QC laboratories employ 3′-De(dimethylamino)-3′-oxoazithromycin as a reference standard to monitor and control the levels of impurity N in each batch of azithromycin API and finished drug product. Quantification against the certified standard ensures that impurity levels remain below the established specification limits (e.g., ≤0.15% as per EP monograph), guaranteeing product purity and patient safety [1].

Quote Request

Request a Quote for 3'-De(dimethylamino)-3'-oxoazithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.